![molecular formula C24H20Cl2N2O5 B10888555 2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)
2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated benzoyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-formyl-6-ethoxyphenyl with 3-chlorobenzoylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The chlorinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions often result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(3-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 4-methoxybenzoate
- 2-Chloro-4-hydrazinopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-4-{[(E)-2-(3-chlorobenzoyl)hydrazono]methyl}-6-ethoxyphenyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20Cl2N2O5 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[2-chloro-4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-6-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-3-32-21-12-15(14-27-28-23(29)17-5-4-6-18(25)13-17)11-20(26)22(21)33-24(30)16-7-9-19(31-2)10-8-16/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
DNCOVHNEFSKWDC-MZJWZYIUSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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